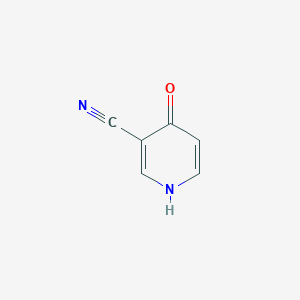

4-Hydroxynicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxynicotinonitrile is a compound that features both a hydroxyl and a nitrile group attached to a pyridine ring. This structure makes it a versatile intermediate in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The presence of the hydroxyl and nitrile functional groups allows for various chemical transformations, making it a valuable target for synthetic chemists.

Synthesis Analysis

The synthesis of 4-Hydroxynicotinonitrile and its derivatives can be achieved through various methods. One approach involves the use of hydroxynitrile lyases (HNLs) for the asymmetric synthesis of cyanohydrins, which can be further transformed into compounds like 4-Hydroxynicotinonitrile . Another method includes a domino reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids, leading to the formation of 4-cyano-3(2H)-furanones . Additionally, radical fragmentation of beta-hydroxy azides has been described as a means to synthesize highly functionalized nitriles, which could be applicable to the synthesis of 4-Hydroxynicotinonitrile derivatives .

Molecular Structure Analysis

The molecular structure of 4-Hydroxynicotinonitrile derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a luminescent liquid crystalline material, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile, was confirmed by Fourier transform infrared and 1H nuclear magnetic resonance spectroscopy, elemental analysis, and X-ray single crystal diffraction studies . The crystal structure revealed the presence of weak CH…O and CH…N hydrogen bonding, which are responsible for the formation of its crystal assembly.

Chemical Reactions Analysis

4-Hydroxynicotinonitrile can undergo a range of chemical reactions due to its functional groups. The hydroxyl group can participate in reactions such as esterification and etherification, while the nitrile group can be involved in reactions like hydrolysis, reduction, and the formation of heterocycles. For example, the synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives has been reported using a one-pot synthesis under solvent-free conditions . This demonstrates the reactivity of the nitrile group in facilitating the formation of new carbon-nitrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxynicotinonitrile derivatives are influenced by their molecular structure. The compound 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile displays a broad nematic phase in the range of 78–112°C, indicating its liquid crystalline behavior. Additionally, it exhibits solvatochromic behavior, which is the ability to change color depending on the solvent, and it is a blue light emitter in various organic solvents . These properties are significant for applications in materials science, particularly in the development of optoelectronic devices.

Wissenschaftliche Forschungsanwendungen

-

Chemical Synthesis

-

Nanocatalysis

-

Food Industry

-

Electronics Industry

-

Biomedical Applications

-

Energy Storage Systems

Safety And Hazards

Eigenschaften

IUPAC Name |

4-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGWFOMHWZIAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)

![Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid](/img/structure/B1273900.png)